2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid is a specialized compound with a unique structure characterized by the presence of a cyclohexatriene moiety and a carbonylamino group attached to an acetic acid backbone. Its molecular formula is C_11H_11^13C_3N_1O_2, and it has a molecular weight of approximately 217.24 g/mol. The incorporation of ^13C isotopes allows for advanced studies in metabolic pathways and molecular interactions due to its distinct NMR properties.
Hippuric Acid-13C6 functions as a tracer molecule in metabolic studies. When administered to an organism, it enters the metabolic pathway of Hippuric Acid. Since the ¹³C label is easily detectable, scientists can track the labeled molecule's breakdown products and excretion patterns. This allows them to map the metabolic fate of the original compound the labeled Hippuric Acid-13C6 represents [].
One application of Hippuric Acid-13C6 is studying the metabolism of new drugs. For example, researchers used it to investigate the metabolism of BMS-275183, an oral taxane analog, in rats and dogs []. By administering Hippuric Acid-13C6 alongside BMS-275183, they could track the formation of labeled hippurate, a known metabolite of taxanes. This allowed them to determine the metabolic pathway of the new drug and identify potential sites for further research.
2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid exhibits potential biological activity due to its structural features. Compounds with similar structures often show:
Synthesis of 2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity.
Due to its unique structure and isotopic labeling, 2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid finds applications in various fields:
Interaction studies involving 2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid focus on its binding affinities with various biological targets:
Several compounds share structural similarities with 2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminoacetic Acid (Glycine) | Simple amino acid structure | Fundamental building block in biochemistry |
4-Aminocyclohexanecarboxylic Acid | Cyclohexane ring with an amino and carboxylic group | Potentially more basic due to the amino group |
2-(Phenylcarbonylamino)acetic Acid | Contains a phenyl group attached to the carbonyl amine | Offers different electronic properties due to phenyl |
The uniqueness of 2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid lies in its specific isotopic labeling and structural complexity. This allows it to serve as a versatile tool in both synthetic chemistry and biological research, providing insights that simpler compounds cannot offer. Its ability to trace metabolic pathways while retaining significant biological activity makes it particularly valuable for researchers studying drug interactions and enzyme mechanisms.